molecular formula C20H17N3O4S B2959654 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide CAS No. 899743-77-2

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

Cat. No. B2959654
M. Wt: 395.43
InChI Key: HUOWMEMPUUVOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Scientific Research Applications

Novel Anticancer Agents

Research has demonstrated the potential of derivatives similar to the specified compound in acting as anticancer agents. Studies have synthesized various compounds showing significant activity against human cancer cell lines, including lung, breast, and central nervous system cancers. These compounds exhibit anticancer activity at low concentrations compared to reference drugs, indicating their potential as novel therapeutic agents (Hammam et al., 2005).

Heterocyclic Compounds with Antitumor Activity

Further research into the synthesis of heterocyclic derivatives from similar compounds has shown promising antitumor activities. The creation of diverse heterocyclic systems, such as thiophene, thiazole, pyrazole, and pyrimidine rings, from key precursors like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has yielded compounds with high antiproliferative activity against various human cancer cell lines (Shams et al., 2010).

Antioxidant Activity

Compounds structurally related to the one have been synthesized and assessed for their antioxidant properties. These studies reveal that derivatives possess moderate to significant radical scavenging activity, which could be beneficial in designing compounds with potential health benefits, especially in combating oxidative stress-related diseases (Ahmad et al., 2012).

Antimicrobial Activity

The synthesis of various acetamide derivatives has shown significant antimicrobial activity. These compounds, with their structural motifs and pharmacophoric elements, provide a basis for developing new antibacterial and antifungal agents. This includes the synthesis and evaluation of compounds for their activity against gram-positive and gram-negative bacteria, demonstrating the versatility and potential of such chemical frameworks in addressing microbial resistance (Tailor et al., 2014).

properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-18(22-14-4-2-1-3-5-14)13-28-19-20(25)23(9-8-21-19)15-6-7-16-17(12-15)27-11-10-26-16/h1-9,12H,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOWMEMPUUVOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

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